molecular formula C12H15BrO2 B15305042 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid

2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid

Cat. No.: B15305042
M. Wt: 271.15 g/mol
InChI Key: OHCZTYHMVFWQHS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid is an organic compound characterized by the presence of a bromine atom and four methyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid typically involves the bromination of 2,3,5,6-tetramethylphenylacetic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid is unique due to the presence of four methyl groups on the phenyl ring, which significantly influences its chemical properties and reactivity compared to other similar compounds. This structural feature can lead to distinct biological activities and applications .

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid

InChI

InChI=1S/C12H15BrO2/c1-6-8(3)12(13)9(4)7(2)10(6)5-11(14)15/h5H2,1-4H3,(H,14,15)

InChI Key

OHCZTYHMVFWQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CC(=O)O)C)C)Br)C

Origin of Product

United States

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